![molecular formula C5H11NO B2659704 1-(Oxetan-3-YL)ethanamine CAS No. 1544892-89-8](/img/structure/B2659704.png)
1-(Oxetan-3-YL)ethanamine
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Overview
Description
1-(Oxetan-3-YL)ethanamine, also known as 3-oxetanemethanamine, is a chemical compound with the molecular formula C5H11NO . It falls under the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Amines, Aliphatic Amines, Primary Amines, and Aliphatic Primary Amines .
Synthesis Analysis
The synthesis of oxetane derivatives, including 1-(Oxetan-3-YL)ethanamine, has been a subject of numerous studies. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .
Molecular Structure Analysis
The molecular structure of 1-(Oxetan-3-YL)ethanamine is characterized by a four-membered oxetane ring attached to an ethanamine group . The InChIKey for this compound is KTHZBRAXOLUNBN-UHFFFAOYSA-N . The Canonical SMILES representation is CC(C1COC1)N .
Physical And Chemical Properties Analysis
The molecular weight of 1-(Oxetan-3-YL)ethanamine is 101.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 35.2 Ų .
Scientific Research Applications
Medicinal Chemistry
Oxetanes, such as “1-(Oxetan-3-YL)ethanamine”, have seen recent advances in synthesis, reactivity, and medicinal chemistry . They have driven numerous studies into the synthesis of new oxetane derivatives .
Kinase Inhibitors
New derivatives bearing an oxetane group, like “1-(Oxetan-3-YL)ethanamine”, are being explored to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .
Hydrogen Bonding
The strained C−O−C bond angle in oxetanes exposes the oxygen lone pair of electrons, allowing the oxetane to act as a good hydrogen-bond acceptor as well as donating electron density as a Lewis base .
Antibacterial and Herbicidal Effects
Oxetin, a compound related to “1-(Oxetan-3-YL)ethanamine”, has been shown to possess antibacterial and herbicidal effects .
Cancer Chemotherapy
The oxetane subunit is a structure derived from natural or synthetic taxanes clinically used in cancer chemotherapy .
Safety And Hazards
The safety data sheet for 1-(Oxetan-3-YL)ethanamine indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER if swallowed .
Future Directions
Oxetanes, including 1-(Oxetan-3-YL)ethanamine, have been increasingly exploited in medicinal chemistry and synthetic chemistry, and this trend is expected to continue . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . Therefore, future research directions may include the development of novel methods for oxetane synthesis and incorporation, as well as the exploration of the reactivity of oxetanes in the synthesis of complex molecules .
properties
IUPAC Name |
1-(oxetan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNHHVCEJACHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxetan-3-YL)ethanamine | |
CAS RN |
1544892-89-8 |
Source
|
Record name | 1-(oxetan-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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